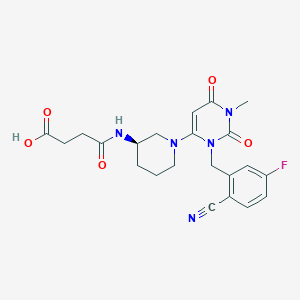
5-(Difluoromethyl)-3-fluoro-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-3-fluoro-2-methylaniline is an organic compound that belongs to the class of fluorinated anilines. This compound is characterized by the presence of difluoromethyl and fluoro substituents on the aniline ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available reagents such as TMS-CF2H. This method is operationally simple and does not rely on sensitive metal complexes, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-3-fluoro-2-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
5-(Difluoromethyl)-3-fluoro-2-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere for alcohol, thiol, or amine groups, allowing it to interact with enzymes and receptors through hydrogen bonding. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl- and 7-Difluoromethyl-substituted Pyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
Difluoromethyl Phenyl Sulfone: Another fluorinated compound with similar chemical properties.
Uniqueness
5-(Difluoromethyl)-3-fluoro-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-fluoro-2-methylaniline |
InChI |
InChI=1S/C8H8F3N/c1-4-6(9)2-5(8(10)11)3-7(4)12/h2-3,8H,12H2,1H3 |
InChI Key |
OLRFANLAHOZPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)




![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)


![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)


